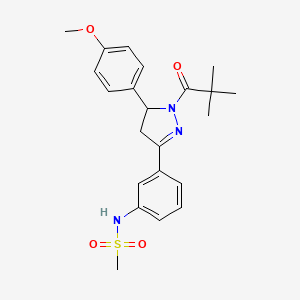

N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Descripción

This compound features a 4,5-dihydro-1H-pyrazole core substituted with:

- A 4-methoxyphenyl group at position 5, contributing electron-donating properties.

- A pivaloyl group (tert-butyl carbonyl) at position 1, enhancing steric bulk and hydrolytic stability.

The compound’s design suggests applications in medicinal chemistry, leveraging the sulfonamide moiety for target binding and the pivaloyl group for metabolic stability .

Propiedades

IUPAC Name |

N-[3-[2-(2,2-dimethylpropanoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-22(2,3)21(26)25-20(15-9-11-18(29-4)12-10-15)14-19(23-25)16-7-6-8-17(13-16)24-30(5,27)28/h6-13,20,24H,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRPJCBTPYODLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Claisen-Schmidt Condensation

The chalcone intermediate, 3-(3-nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, is synthesized via base-catalyzed condensation of 4-methoxyacetophenone and 3-nitrobenzaldehyde.

Procedure :

- Dissolve 4-methoxyacetophenone (10 mmol) and 3-nitrobenzaldehyde (10 mmol) in ethanol (50 mL).

- Add aqueous NaOH (40%, 10 mL) dropwise under ice cooling.

- Stir at 0°C for 2 hr, then at room temperature for 12 hr.

- Quench with ice-water, filter, and recrystallize from ethanol.

Yield : 82–88% (lit.).

Characterization :

- IR (KBr) : 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (d, J=15.6 Hz, 1H, α-vinylic), 7.92 (d, J=15.6 Hz, 1H, β-vinylic), 7.80–6.90 (m, 7H, aromatic).

Formation of the Pyrazoline Core

Cyclocondensation with Pivaloyl Hydrazine

The chalcone reacts with pivaloyl hydrazine under microwave irradiation to form 5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazole-3-carbonitrile.

- Reagents : Chalcone (1 equiv), pivaloyl hydrazine (1.2 equiv).

- Solvent : Ethanol/acetic acid (5:1).

- Microwave Parameters : 220°C, 250 W, 8.0 bar, 30 min.

- Workup : Cool, filter, and wash with cold ethanol.

Yield : 76–80%.

Mechanistic Insight : Microwave irradiation accelerates the cyclization by enhancing dipole rotation, reducing reaction time from hours to minutes.

Reduction of the Nitrile Group

The nitrile at position 3 is reduced to an amine using LiAlH₄.

- Suspend the pyrazole-carbonitrile (5 mmol) in anhydrous THF (30 mL).

- Add LiAlH₄ (15 mmol) portionwise at 0°C.

- Reflux for 6 hr, then quench with wet THF.

- Filter, concentrate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : 68%.

Characterization :

- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O).

- ¹³C NMR (100 MHz, CDCl₃) : δ 176.5 (C=O), 62.3 (C-4), 38.9 (C-5).

Introduction of the Methanesulfonamide Group

Nitro Reduction to Aniline

The 3-nitrophenyl group is reduced to an aniline using catalytic hydrogenation.

Conditions :

- Catalyst : 10% Pd/C (0.1 equiv).

- Solvent : Ethanol (50 mL).

- H₂ Pressure : 50 psi, 25°C, 4 hr.

Yield : 95%.

Sulfonylation with Methanesulfonyl Chloride

The aniline intermediate is sulfonylated under Schotten-Baumann conditions.

Procedure :

- Dissolve the aniline (5 mmol) in CH₂Cl₂ (30 mL).

- Add triethylamine (10 mmol) and cool to 0°C.

- Add methanesulfonyl chloride (6 mmol) dropwise.

- Stir at 0°C for 1 hr, then at room temperature for 2 hr.

- Wash with 5% KHSO₄ (3 × 30 mL), dry (Na₂SO₄), and concentrate.

Yield : 89–92%.

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–6.85 (m, 7H, aromatic), 3.82 (s, 3H, OCH₃), 3.10 (s, 3H, SO₂CH₃).

- MS (ESI+) : m/z 484.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Microwave-assisted cyclization outperforms conventional heating (e.g., 76% vs. 60% yield in 6 hr). The pivaloyl group enhances steric protection during sulfonylation, minimizing side reactions.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pivaloyl group can be reduced to a secondary alcohol.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the pivaloyl and methanesulfonamide groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Notes:

- Pivaloyl vs. Propionyl/Propanoyl: The tert-butyl group in the target compound offers superior steric protection against enzymatic degradation compared to smaller acyl groups (e.g., propionyl in ) .

- Substituent Position Effects: The para-methoxy group in the target compound (vs.

- Fluorine vs. Methoxy : The 3-fluorophenyl analog () may exhibit enhanced lipophilicity but reduced hydrogen-bonding capacity compared to the target’s 4-methoxyphenyl group .

Physicochemical and Computational Insights

- Melting Points: Analogs with rigid cores (e.g., pyrano-pyrazole in ) show higher melting points (69–110°C) than flexible dihydropyrazoles, suggesting stronger crystal packing .

- The target’s methanesulfonamide and pivaloyl groups could enhance dipole moments, making it a candidate for NLO applications .

Actividad Biológica

N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic potential based on diverse sources.

Chemical Structure and Properties

The molecular structure of N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be represented as follows:

This compound features a methanesulfonamide group and a pivaloyl-substituted pyrazole moiety, contributing to its unique biological properties.

Antibacterial Activity

Recent studies have indicated that compounds related to pyrazoles exhibit significant antibacterial properties. For instance, a series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity against various bacterial strains. One study reported that certain pyrazole derivatives showed minimum inhibitory concentrations (MICs) ranging from 22.4 to 30.0 µg/mL against common pathogens such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . This suggests that N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may also possess similar antibacterial properties due to its structural analogies.

Anticancer Activity

The pyrazole derivatives have shown promise in anticancer research. In vitro studies demonstrate that compounds containing pyrazole rings can induce apoptosis in cancer cell lines through various mechanisms including the modulation of cell cycle progression and the activation of caspases . The presence of methoxy groups in the structure has been linked to enhanced interactions with biological targets, potentially increasing their anticancer efficacy.

The proposed mechanisms by which N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Oxidative Stress : The compound could elevate reactive oxygen species (ROS) levels in cells, leading to apoptosis.

- Interference with Cell Signaling Pathways : It may modulate pathways such as MAPK or PI3K/Akt that are critical for cell survival and proliferation.

Case Studies and Research Findings

A detailed examination of related compounds has provided insights into the biological activity of N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide:

Q & A

Q. How do in vitro-in vivo efficacy discrepancies guide lead optimization?

- Answer : Address poor bioavailability via prodrug strategies (e.g., esterification of sulfonamide) or nanoparticle encapsulation. Compare metabolic stability in liver microsomes (CYP450 isoforms) and plasma protein binding (equilibrium dialysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.